molecular formula C13H13N3O3 B2620593 N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034281-17-7

N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide

Katalognummer B2620593
CAS-Nummer: 2034281-17-7
Molekulargewicht: 259.265
InChI-Schlüssel: LYKUOFVIBLLMMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrimidine ring substituted at position 4 by a carboxamide group and at position 6 by a hydroxy group. Additionally, the nitrogen atom in the carboxamide group would be substituted by a 4-ethoxyphenyl group .

Wirkmechanismus

The exact mechanism of action of EHP-101 is not fully understood. However, it has been suggested that it acts by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
EHP-101 has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has neuroprotective effects by reducing oxidative stress and apoptosis in neurons. In addition, it has been shown to improve motor function and reduce inflammation in animal models of multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using EHP-101 in lab experiments is its specificity for FAAH, which allows for the selective inhibition of this enzyme. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in some experimental settings.

Zukünftige Richtungen

There are several future directions for the study of EHP-101. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as multiple sclerosis and Huntington's disease. Another direction is to explore its potential as a therapeutic agent for neuropathic pain. Additionally, further research is needed to understand the exact mechanism of action of EHP-101 and to optimize its pharmacokinetic properties.

Synthesemethoden

The synthesis of EHP-101 involves the reaction between 4-ethoxyaniline and ethyl acetoacetate to form ethyl 4-ethoxyphenylhydrazinecarboxylate. This intermediate is then reacted with 2,4-dihydro-6-hydroxypyrimidine-5-carboxylic acid to form EHP-101.

Wissenschaftliche Forschungsanwendungen

EHP-101 has been studied for its potential applications in the treatment of various diseases such as multiple sclerosis, Huntington's disease, and neuropathic pain. It has been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-10-5-3-9(4-6-10)16-13(18)11-7-12(17)15-8-14-11/h3-8H,2H2,1H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKUOFVIBLLMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.